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Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1208999 Get Quote

GSK-4716 is a selective agonist of the Estrogen-Related Receptor gamma (ERRγ), a nuclear

receptor that plays a crucial role in regulating cellular energy metabolism. While GSK-4716 is a

widely used tool compound for studying ERRγ function, a comprehensive analysis of its

potency relative to other known ERRγ agonists is essential for researchers to select the most

appropriate tool for their specific experimental needs. This guide provides a detailed

comparison of GSK-4716 with other ERRγ agonists, supported by quantitative data and

detailed experimental protocols.

Comparative Potency of ERRγ Agonists
The potency of an agonist is typically determined by its half-maximal effective concentration

(EC50), which is the concentration of the agonist that produces 50% of the maximal response.

A lower EC50 value indicates a more potent compound. The following table summarizes the

reported EC50 values for GSK-4716 and other notable ERRγ agonists.
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Compound EC50 for ERRγ (nM) Selectivity Notes

GSK-4716 1300[1]

Selective for ERRβ/γ over

ERRα and classical estrogen

receptors.[1][2]

DY131 ~130 - 698[3][4]

Selective for ERRβ/γ; minimal

activity at ERRα, ERα, and

ERβ.[3][4]

SLU-PP-332 430 or 770*
Pan-ERR agonist with higher

potency for ERRα.

SR19881 390
Dual agonist of ERRβ and

ERRγ.

E6
>100x more potent than GSK-

4716**

Highly selective for ERRγ over

ERRα and ERRβ.

*The reported EC50 value for SLU-PP-332 varies depending on the assay format (full-length

ERR vs. Gal4-LBD chimeric receptor). **A specific EC50 value for E6 is not readily available in

the reviewed literature. However, it has been reported to exhibit comparable efficacy at a 10 nM

concentration to GSK-4716 at a 1 µM concentration, indicating significantly higher potency.

Based on the available data, GSK-4716 is a moderately potent ERRγ agonist. Compounds

such as DY131, SLU-PP-332, and SR19881 demonstrate significantly higher potency, with

EC50 values in the nanomolar range. Notably, the compound E6, a derivative of GSK-4716,

has been identified as a much more potent and selective ERRγ agonist.

Experimental Determination of Agonist Potency
The potency of ERRγ agonists is most commonly determined using a cell-based reporter gene

assay. This assay measures the ability of a compound to activate the transcriptional activity of

ERRγ. Below is a detailed protocol synthesized from various sources for a luciferase-based

reporter assay in HEK293T cells.

Experimental Protocol: ERRγ Luciferase Reporter Assay
Objective: To determine the EC50 value of a test compound as an ERRγ agonist.
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Materials:

HEK293T cells

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Opti-MEM I Reduced Serum Medium

Lipofectamine 2000 or a similar transfection reagent

Expression plasmid for GAL4 DNA-binding domain (DBD) fused to the human ERRγ ligand-

binding domain (LBD) (pCMV-GAL4-hERRγ-LBD)

Luciferase reporter plasmid containing upstream GAL4 response elements (pFR-Luc or

similar)

Control plasmid for transfection efficiency normalization (e.g., pRL-SV40 expressing Renilla

luciferase)

Test compounds (e.g., GSK-4716, and other agonists) dissolved in DMSO

96-well white, clear-bottom cell culture plates

Dual-Glo Luciferase Assay System

Luminometer

Procedure:

Cell Culture and Seeding:

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO2 incubator.
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The day before transfection, seed the cells into a 96-well plate at a density of 1-2 x 10^4

cells per well in 100 µL of complete medium.

Transfection:

On the day of transfection, prepare the transfection mixture in Opti-MEM. For each well,

combine the pCMV-GAL4-hERRγ-LBD expression plasmid, the pFR-Luc reporter plasmid,

and the pRL-SV40 control plasmid.

In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM

and incubate for 5 minutes.

Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate

for 20 minutes at room temperature to allow for complex formation.

Add the transfection complex to each well.

Compound Treatment:

Approximately 24 hours after transfection, remove the transfection medium and replace it

with fresh DMEM containing 10% charcoal-stripped FBS.

Prepare serial dilutions of the test compounds and the reference agonist (GSK-4716) in

the assay medium. The final DMSO concentration should be kept below 0.1%.

Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only).

Luciferase Assay:

Incubate the cells with the compounds for 24 hours at 37°C.

Equilibrate the plate to room temperature.

Perform the luciferase assay using a dual-luciferase reporter assay system according to

the manufacturer's instructions. This involves sequential addition of the firefly luciferase

substrate and then the Renilla luciferase substrate (stop and glo reagent).

Measure the luminescence using a plate-reading luminometer.
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Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to

control for transfection efficiency.

Plot the normalized luciferase activity against the logarithm of the compound

concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad

Prism) to determine the EC50 value.

Visualizing the ERRγ Signaling Pathway and
Experimental Workflow
To better understand the mechanism of action and the experimental setup, the following

diagrams have been generated.
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Caption: ERRγ agonist signaling pathway.
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Caption: Experimental workflow for the ERRγ luciferase reporter assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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